methyl 4-(2-{5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}carbohydrazonoyl)benzoate
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Overview
Description
Methyl 4-{(E)-[2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]methyl}benzoate is a complex organic compound with a unique structure that includes a furan ring, a benzoate ester, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}carbohydrazonoyl)benzoate typically involves multiple steps. One common approach is to start with the preparation of the furan-2-yl carbonyl intermediate, which is then reacted with hydrazine derivatives to form the hydrazinylidene moiety. The final step involves esterification with methyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{(E)-[2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The hydrazinylidene moiety can be reduced to form hydrazine derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Methyl 4-{(E)-[2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]methyl}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of methyl 4-(2-{5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}carbohydrazonoyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The furan ring and hydrazinylidene moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in various applications.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{(E)-[2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]methyl}benzoate: Similar in structure but with different substituents on the furan ring.
Furan-2,5-dicarboxylic acid derivatives: Share the furan ring but differ in functional groups.
Hydrazine derivatives: Similar hydrazinylidene moiety but with different aromatic rings.
Uniqueness
Methyl 4-{(E)-[2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]methyl}benzoate is unique due to its combination of a furan ring, a benzoate ester, and a hydrazinylidene moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C21H16Cl2N2O5 |
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Molecular Weight |
447.3g/mol |
IUPAC Name |
methyl 4-[(E)-[[5-[(2,5-dichlorophenoxy)methyl]furan-2-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C21H16Cl2N2O5/c1-28-21(27)14-4-2-13(3-5-14)11-24-25-20(26)18-9-7-16(30-18)12-29-19-10-15(22)6-8-17(19)23/h2-11H,12H2,1H3,(H,25,26)/b24-11+ |
InChI Key |
MOPCYQQUOSLBQD-BHGWPJFGSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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